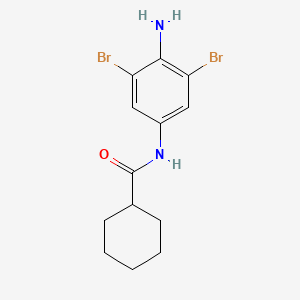
CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-” is a peptide sequence composed of the amino acids cysteine, asparagine, valine, valine, proline, leucine, tyrosine (phosphorylated), and aspartic acid. This specific sequence is notable for the phosphorylation of the tyrosine residue, which can significantly alter the peptide’s biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Solid-Phase Peptide Synthesis (SPPS)
Step 1: The synthesis begins with the attachment of the C-terminal amino acid (aspartic acid) to a solid resin.
Step 2: Sequential addition of protected amino acids (leucine, proline, valine, valine, asparagine, and cysteine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Step 3: Deprotection of the amino acid side chains and cleavage from the resin using trifluoroacetic acid (TFA).
Step 4: Phosphorylation of the tyrosine residue using phosphoramidite chemistry or other phosphorylation reagents.
-
Solution-Phase Peptide Synthesis
- Similar steps as SPPS but performed in solution, requiring purification steps after each coupling reaction.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers for SPPS, allowing for high-throughput and scalable synthesis. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The cysteine residue can undergo oxidation to form disulfide bonds, which can stabilize the peptide structure.
-
Reduction
- Disulfide bonds formed by cysteine can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
-
Substitution
- The phosphorylated tyrosine can undergo nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
-
Oxidation
- Reagents: Hydrogen peroxide (H2O2), iodine (I2).
- Conditions: Mild to moderate temperatures, aqueous or organic solvents.
-
Reduction
- Reagents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
- Conditions: Aqueous solutions, neutral to slightly basic pH.
-
Substitution
- Reagents: Nucleophiles such as hydroxylamine, thiols.
- Conditions: Aqueous or organic solvents, mild temperatures.
Major Products Formed
-
Oxidation
- Formation of disulfide bonds between cysteine residues.
-
Reduction
- Regeneration of free thiol groups from disulfide bonds.
-
Substitution
- Replacement of the phosphate group on tyrosine with other nucleophiles.
Scientific Research Applications
Chemistry
Peptide Synthesis: The compound serves as a model peptide for studying phosphorylation and its effects on peptide structure and function.
Catalysis: Phosphorylated peptides can act as catalysts in various chemical reactions.
Biology
Signal Transduction: Phosphorylated tyrosine residues are key components in cellular signaling pathways, making this peptide useful for studying signal transduction mechanisms.
Protein-Protein Interactions: The peptide can be used to investigate interactions between proteins and phosphorylated peptides.
Medicine
Drug Development: The compound can be used in the development of peptide-based drugs, particularly those targeting phosphorylated proteins.
Diagnostics: Phosphorylated peptides are used in diagnostic assays to detect specific protein modifications.
Industry
Biotechnology: The peptide can be used in the production of biosensors and other biotechnological applications.
Pharmaceuticals: The compound can be employed in the formulation of peptide-based therapeutics.
Mechanism of Action
The compound exerts its effects primarily through the phosphorylated tyrosine residue, which can interact with specific proteins and enzymes involved in cellular signaling pathways. The phosphorylation of tyrosine creates a binding site for proteins with phosphotyrosine-binding domains, such as SH2 (Src Homology 2) domains. This interaction can activate or inhibit downstream signaling pathways, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
-
CYS-ASN-VAL-VAL-PRO-LEU-TYR-ASP-
- Similar peptide sequence without the phosphorylation of tyrosine.
-
CYS-ASN-VAL-VAL-PRO-LEU-SER(PO3H2)-ASP-
- Similar peptide sequence with phosphorylation on serine instead of tyrosine.
-
CYS-ASN-VAL-VAL-PRO-LEU-THR(PO3H2)-ASP-
- Similar peptide sequence with phosphorylation on threonine instead of tyrosine.
Uniqueness
The uniqueness of “CYS-ASN-VAL-VAL-PRO-LEU-TYR(PO3H2)-ASP-” lies in the specific phosphorylation of the tyrosine residue, which significantly impacts its biological activity and interactions. Phosphorylation on tyrosine is less common compared to serine and threonine, making this compound particularly valuable for studying tyrosine-specific signaling pathways and interactions.
Properties
CAS No. |
166664-90-0 |
|---|---|
Molecular Formula |
C64H104N13O22PS |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(1H)-Pyrimidinone, 4-amino-1-[4-amino-6-O-(3-amino-3-deoxy-beta-D-glucopyranosyl)-4-deoxy-D-glycero-D-galacto-beta-D-gluco-undecopyranosyl]-](/img/structure/B1171688.png)
![6,6'-Difluoro[1,1'-biphenyl]-3,3'-dicarbonitrile](/img/structure/B1171692.png)
![5-Bromo-2-[p-(tert-butyl)phenyl]oxazole](/img/structure/B1171694.png)

![4-Amino-2-[1,3]oxazolo[4,5-c]pyridin-2-ylphenol](/img/structure/B1171703.png)


